1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone family Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyrrolidinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The exact pathways and targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with diverse biological activities.
3-Iodopyrrole: Another related compound with unique chemical properties and applications
Uniqueness: 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one stands out due to its cyclopropylmethyl and hydroxymethyl substituents, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-6-8-3-9(12)10(5-8)4-7-1-2-7/h7-8,11H,1-6H2 |
InChI Key |
QBPDVGIQEZTACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(CC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.